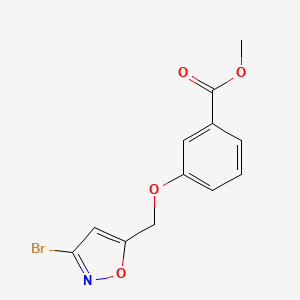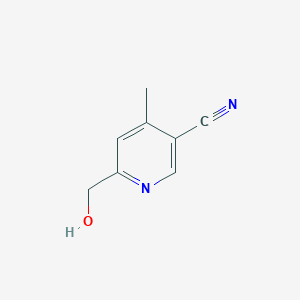![molecular formula C6H5BrN2O3 B11781358 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid CAS No. 1707391-71-6](/img/structure/B11781358.png)
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C5H5BrN2O. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 6th position of the pyrazolo[5,1-b]oxazole ring system . It is a white to yellow solid and is used in various scientific research applications.
Preparation Methods
The synthesis of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazole and oxazole derivatives.
Bromination: The bromine atom is introduced at the 7th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The cyclization of the intermediate compounds is achieved through the use of suitable catalysts and solvents.
Carboxylation: The carboxylic acid group is introduced at the 6th position through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid can be compared with other similar compounds, such as:
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole: Contains additional methyl groups, which can influence its physical and chemical properties
Properties
CAS No. |
1707391-71-6 |
|---|---|
Molecular Formula |
C6H5BrN2O3 |
Molecular Weight |
233.02 g/mol |
IUPAC Name |
7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-4(6(10)11)8-9-1-2-12-5(3)9/h1-2H2,(H,10,11) |
InChI Key |
IEJCNCPXIIBCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=NN21)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
![4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid](/img/structure/B11781290.png)



![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)


![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)



